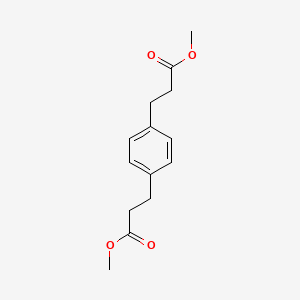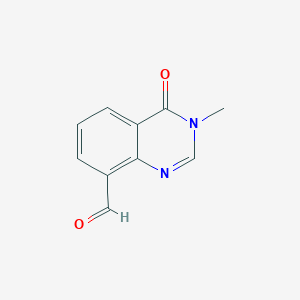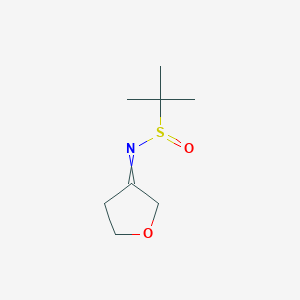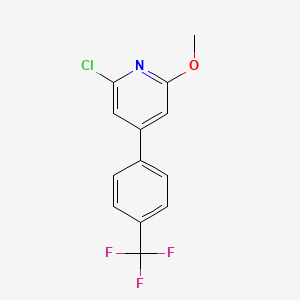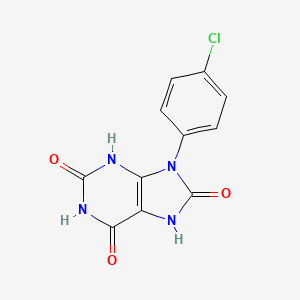
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the purine ring system. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione typically involves the condensation of 4-chlorobenzaldehyde with a suitable purine precursor under controlled reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale reactors and automated systems are employed to control the reaction parameters, such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as antiviral and anti-inflammatory agents.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Studied for its anticancer properties.
Uniqueness
9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione is unique due to its purine-based structure, which distinguishes it from other chlorophenyl derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
5444-39-3 |
|---|---|
Formule moléculaire |
C11H7ClN4O3 |
Poids moléculaire |
278.65 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)-3,7-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C11H7ClN4O3/c12-5-1-3-6(4-2-5)16-8-7(13-11(16)19)9(17)15-10(18)14-8/h1-4H,(H,13,19)(H2,14,15,17,18) |
Clé InChI |
WSURXXZRIHEJDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C3=C(C(=O)NC(=O)N3)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


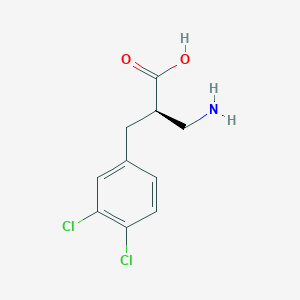
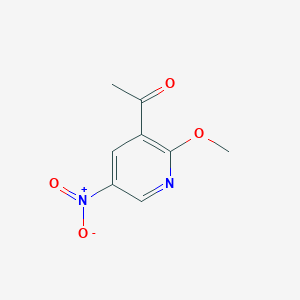
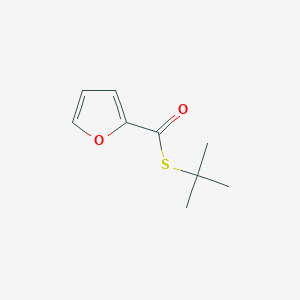
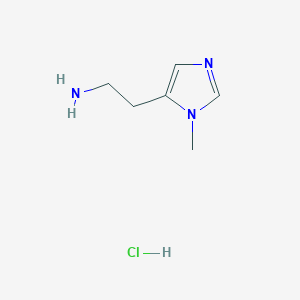
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
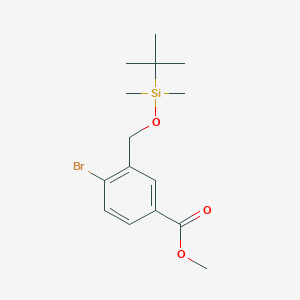
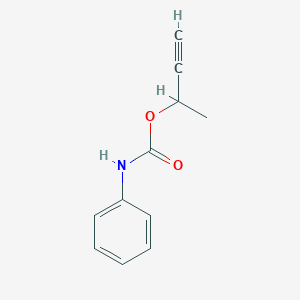
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
